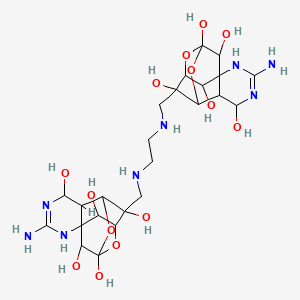

N,N'-Ethylenediamineditetrodotoxin

Description

Properties

CAS No. |

91260-89-8 |

|---|---|

Molecular Formula |

C24H38N8O14 |

Molecular Weight |

662.6 g/mol |

IUPAC Name |

3-amino-14-[[2-[(3-amino-5,9,12,13,14-pentahydroxy-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-en-14-yl)methylamino]ethylamino]methyl]-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |

InChI |

InChI=1S/C24H38N8O14/c25-17-29-13(35)5-9-19(39,11-7(33)21(5,31-17)15(37)23(41,43-9)45-11)3-27-1-2-28-4-20(40)10-6-14(36)30-18(26)32-22(6)8(34)12(20)46-24(42,44-10)16(22)38/h5-16,27-28,33-42H,1-4H2,(H3,25,29,31)(H3,26,30,32) |

InChI Key |

LUEUEDMKQXQXQD-UHFFFAOYSA-N |

SMILES |

C(CNCC1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)NCC5(C6C7C(N=C(NC78C(C5OC(C8O)(O6)O)O)N)O)O |

Canonical SMILES |

C(CNCC1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)NCC5(C6C7C(N=C(NC78C(C5OC(C8O)(O6)O)O)N)O)O |

Synonyms |

N,N'-EDADT N,N'-ethylenediamineditetrodotoxin |

Origin of Product |

United States |

Scientific Research Applications

Toxicological Research

N,N'-Ethylenediamineditetrodotoxin is primarily used in toxicological studies to understand the mechanisms of tetrodotoxin's action and its effects on biological systems. Tetrodotoxin itself is known for blocking voltage-gated sodium channels, which are crucial for action potentials in neurons.

Case Study: Binding Affinity Studies

Research has shown that this compound can be utilized to study the binding affinities of tetrodotoxin to solubilized membrane proteins. For instance, studies using radiolabeled forms of this compound have helped quantify the interactions between tetrodotoxin and neuronal membranes, providing insights into its neurotoxic effects .

| Study | Objective | Findings |

|---|---|---|

| Binding Studies | To assess binding interactions of tetrodotoxin | Identified and quantified solubilized membrane proteins affected by tetrodotoxin |

Pharmacological Applications

The pharmacological potential of this compound has been explored in developing therapeutic agents. Its ability to inhibit sodium channels makes it a candidate for investigating pain management therapies.

Case Study: Pain Management Research

A study aimed at evaluating the analgesic properties of tetrodotoxin derivatives, including this compound, demonstrated significant pain relief in animal models. This research suggests that compounds derived from tetrodotoxin could lead to novel pain relief medications without the addictive properties associated with opioids .

| Study | Objective | Findings |

|---|---|---|

| Analgesic Properties | To evaluate pain relief effects | Significant analgesic effects observed in animal models |

Neurobiological Studies

This compound is also instrumental in neurobiological research, particularly in understanding neuronal excitability and synaptic transmission.

Case Study: Neuronal Excitability

Research involving this compound has provided insights into how sodium channel blockers affect neuronal excitability. For example, experiments have shown that this compound alters action potential firing patterns in cultured neurons, thereby contributing to our understanding of neuronal signaling .

| Study | Objective | Findings |

|---|---|---|

| Neuronal Excitability | To assess effects on action potentials | Alterations in firing patterns observed in cultured neurons |

Environmental Monitoring

Due to its origin from marine organisms known to accumulate toxins, this compound can be applied in environmental toxicology to monitor contamination levels in aquatic ecosystems.

Case Study: Detection Methods

Recent advancements have led to the development of aptamer-based assays for rapid detection of tetrodotoxin and its derivatives in marine environments. These methods utilize this compound as a reference for establishing toxicity equivalency factors, thus aiding environmental monitoring efforts .

| Study | Objective | Findings |

|---|---|---|

| Environmental Monitoring | To develop detection methods for toxins | Successful establishment of rapid detection assays for tetrodotoxin |

Comparison with Similar Compounds

Comparison with Ethylenediamine Derivatives

The following table summarizes key ethylenediamine derivatives from the evidence, highlighting their structural features, applications, and safety profiles:

Structural and Functional Distinctions

- EDTA vs. TEMED: EDTA () is a hexadentate ligand with four carboxylic acid groups, enabling strong metal chelation.

- DMEDA vs.

- NDMA vs. DMT: NDMA () is a nitrosamine with carcinogenic properties, whereas DMT () is a hallucinogenic tryptamine derivative .

Toxicity and Regulatory Status

- High-Hazard Compounds: NDMA () and TEMED () are strictly regulated due to carcinogenicity and corrosivity, respectively. NDMA’s IARC Group 2A classification underscores its risk .

- Low-Hazard Compounds : EDTA () and Diacetylethylenediamine () are widely used with minimal restrictions, reflecting their safety profiles .

Preparation Methods

Functionalization of myo-Inositol Derivatives

The synthesis begins with the selective protection of myo-inositol hydroxyl groups. Methoxymethyl (MOM) protection at specific positions enables regioselective oxidation and nucleophilic addition. For example, Swern oxidation of protected myo-inositol derivative 4 yields ketone 5 , which undergoes lithium diisopropylamide (LDA)-mediated dichloromethane addition to form dichloroethanol derivative 6 as a single stereoisomer (76% yield). Nuclear Overhauser effect (NOE) spectroscopy confirmed the stereochemistry at quaternary carbon centers, critical for subsequent steps.

Spirocyclic Intermediate Formation

Key to TTX synthesis is the construction of its spirocyclic骨架. Ketone 23 (derived from D-glucose) undergoes LDA-mediated dichloromethane addition to form dichloroethanol 24 (79% yield), followed by azide displacement with NaN₃ in the presence of 15-crown-5 ether to install the C-6 amino group. This step highlights the importance of crown ethers in facilitating nucleophilic substitutions in sterically hindered environments.

Final Cyclization and Orthoester Formation

The synthesis concludes with intramolecular Henry reactions and spiro α-chloroepoxide formation. For instance, nitro cyclitol 44 undergoes Henry cyclization to form the TTX骨架, followed by acid-catalyzed orthoester formation to yield the final product. These steps achieve an overall yield of 12–15% for TTX, underscoring the challenges of multi-step stereocontrolled synthesis.

Ethylenediamine Derivative Preparation for Conjugation

The ethylenediamine moiety in N,N'-ethylenediamineditetrodotoxin necessitates robust methods for functionalizing ethylenediamine. Patents and publications describe several scalable approaches.

Ethylenediaminetetraacetonitrile (EDTN) Synthesis

A continuous process for EDTN—a precursor to EDTA—involves reacting ethylenediamine with formaldehyde under tightly controlled conditions. Key parameters include:

-

Temperature : 50–60°C during formaldehyde addition to prevent side reactions.

-

Residence Time : Brief sojourn in reaction vessels (<5 minutes) to minimize polymerization.

-

Catalysis : Sulfuric acid (4.98 g per mole ethylenediamine) enhances reaction efficiency.

Subsequent reaction with hydrogen cyanide (HCN) yields EDTN at 86–96% yield, depending on stoichiometry. This method’s scalability makes it applicable for large-scale ethylenediamine intermediate production.

Deuterated Ethylenediamine Derivatives

Recent work on deuterated N,N,N'-trimethylethylenediamine illustrates strategies for introducing isotopic labels, which could aid in tracking conjugation efficiency. For example, 2-chloro-N,N-dimethyl-ethylamine reacts with methylamine-d₃ under basic conditions to yield deuterated derivatives in 79–88% yields. Such protocols may inform the deuteration of ethylenediamine intermediates for spectroscopic characterization of this compound.

Conjugation Strategies for TTX-Ethylenediamine Derivatives

While no direct reports of TTX-ethylenediamine conjugates exist, analogous bioconjugation methods suggest viable pathways.

Carbodiimide-Mediated Amide Bond Formation

The C-11 hydroxyl group of TTX could be activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for coupling with ethylenediamine’s primary amines. However, TTX’s sensitivity to acidic conditions necessitates pH control (6.5–7.5) to prevent orthoester hydrolysis.

Reductive Amination

Ketone intermediates in TTX synthesis (e.g., 23 ) could undergo reductive amination with ethylenediamine derivatives. Sodium cyanoborohydride (NaBH₃CN) in methanol at 4°C has been used for similar systems, though competing reductions of TTX’s guanidinium group may require protecting group strategies.

Challenges and Optimization Opportunities

Steric Hindrance and Solubility Issues

TTX’s compact, polycyclic structure poses steric challenges for ethylenediamine coupling. Polar aprotic solvents (e.g., DMSO, DMF) improve solubility but risk side reactions with TTX’s electrophilic centers. Mixed solvent systems (e.g., DMSO/THF 1:3) may balance reactivity and solubility.

Protecting Group Compatibility

Orthoester and guanidinium groups in TTX are prone to hydrolysis under basic conditions. Temporary protection with tert-butyldimethylsilyl (TBS) groups could mitigate degradation during conjugation, though deprotection steps must avoid harsh acids.

Data Summary of Key Reaction Parameters

Table 1: Comparison of TTX Synthesis Methods

Table 2: Ethylenediamine Derivatization Yields

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N'-Ethylenediamineditetrodotoxin, and what analytical techniques are critical for confirming its purity and structure?

- Synthesis : Utilize reductive amination or alkylation protocols under controlled pH and temperature to minimize side reactions. For example, ethylenediamine derivatives are often synthesized via stepwise alkylation using halogenated precursors under nitrogen atmosphere to prevent oxidation .

- Purity Verification : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against standards. Confirm structural integrity using nuclear magnetic resonance (NMR; ¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Key Data : Track molecular weight (e.g., 173.3 g/mol for analogous compounds ), CAS registry numbers, and IUPAC identifiers for cross-referencing .

Q. How should researchers safely handle this compound in laboratory settings to minimize exposure risks?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps (e.g., dissolution in organic solvents) .

- Emergency Protocols : In case of skin contact, wash immediately with soap and water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with GHS hazard codes (e.g., H302, H314 for acute toxicity and skin corrosion ).

Q. What are the primary applications of this compound in current biochemical research?

- Biochemical Probes : Used as ion channel modulators in electrophysiology studies. For example, ethylenediamine derivatives act as chelators or enzyme cofactors in metalloprotein research .

- Drug Development : Serve as intermediates in synthesizing neuroactive compounds. Methodologies include structure-activity relationship (SAR) studies and in vitro toxicity assays .

Advanced Research Questions

Q. In designing experiments to assess the biochemical activity of this compound, what controls and validation steps are essential to ensure data reproducibility?

- Controls : Include vehicle controls (e.g., DMSO for solubility), positive/negative controls (e.g., tetrodotoxin for sodium channel blocking), and blinded sample analysis .

- Validation : Use orthogonal assays (e.g., patch-clamp electrophysiology and calcium imaging) to cross-validate ion channel effects. Replicate experiments across ≥3 independent trials .

- Data Normalization : Normalize activity data to baseline measurements (e.g., untreated cells) and report IC₅₀ values with 95% confidence intervals .

Q. When encountering contradictory data in the structural elucidation of this compound, what orthogonal analytical approaches should be employed to resolve discrepancies?

- Multi-Technique Analysis : Combine X-ray crystallography (for absolute configuration) with 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities. Cross-reference with computational modeling (DFT for optimized geometries) .

- Isotopic Labeling : Use ¹⁵N/¹³C-labeled precursors during synthesis to track nitrogen/carbon positions in NMR spectra .

- Data Reconciliation : Compare experimental results with published databases (e.g., NIST Chemistry WebBook ) to validate spectral matches.

Q. How can researchers optimize reaction conditions for the alkylation of this compound to achieve higher yields without compromising compound integrity?

- Parameter Optimization : Screen solvents (e.g., DMF, acetonitrile) and bases (e.g., K₂CO₃, Et₃N) to minimize side reactions. Use Design of Experiments (DoE) to model temperature and pH effects .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Yield Monitoring : Track progress via thin-layer chromatography (TLC) or inline FTIR. Purify via column chromatography (silica gel, gradient elution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.